1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

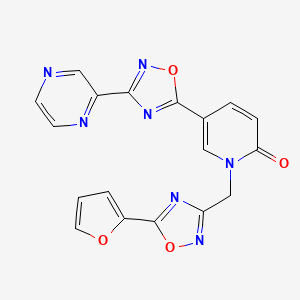

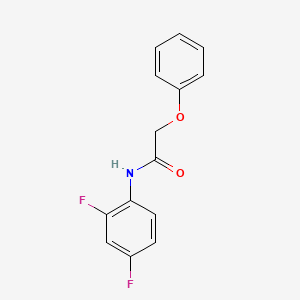

“1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1866030-46-7 . It has a molecular weight of 200.19 . The compound is in powder form and is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound “this compound” is a powder . It has a molecular weight of 200.19 . The compound is typically stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation as Antitumor Agents

A series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated significant antiproliferative compounds through structure-activity relationship investigations. These compounds, including ones with similar structural motifs to 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol, exhibited potent inhibitory effects on MCF-7 breast cancer cells, interfered with tubulin polymerization, disrupted microtubular structures, and induced apoptosis. Specifically, compounds showed IC50 values in the nanomolar range and interacted at the colchicine-binding site on β-tubulin, highlighting their potential for clinical development as antitumor agents Greene et al., 2016.

Building Blocks for Biologically Important Compounds

Azetidin-2-one structures serve as versatile intermediates for synthesizing a wide array of organic molecules, leveraging the strain energy of the four-membered cyclic lactam. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, and other compounds lacking the beta-lactam ring structure. The development of methodologies based on the beta-lactam nucleus, termed 'the beta-lactam synthon methods', underlines the synthetic utility of these compounds in creating biologically significant molecules Deshmukh et al., 2004.

Antibacterial Applications

The synthesis and evaluation of 7-azetidinylquinolones demonstrated these compounds' effectiveness against Gram-positive and Gram-negative bacteria. The structural modification to incorporate the azetidine moiety into quinolone and naphthyridine scaffolds resulted in enhanced antibacterial properties, showcasing the potential of azetidine derivatives in developing new antibacterial agents. The structural analysis and physicochemical property evaluation further support these compounds' utility in antibacterial drug development Frigola et al., 1994.

Safety and Hazards

Direcciones Futuras

As for future directions, azetidines are a class of compounds that are still being explored in the field of medicinal chemistry . They are considered important due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . Therefore, “1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol”, being an azetidine, could have potential applications in these areas.

Propiedades

IUPAC Name |

1-(4-amino-2,6-difluorophenyl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMWFLZJDPMILH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2F)N)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)

![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2535558.png)

![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)